![molecular formula C12H22NPSi B14416990 Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane CAS No. 80814-66-0](/img/structure/B14416990.png)
Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane is a unique organophosphorus compound characterized by its distinctive structure, which includes ethyl, methyl, phenyl, and trimethylsilyl groups attached to a lambda5-phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane typically involves the reaction of a phosphine precursor with a trimethylsilyl imine. One common method includes the use of a phosphine chloride, such as phenylphosphine dichloride, which reacts with trimethylsilyl imine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under conditions such as heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives. Substitution reactions result in the replacement of specific substituents with new groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Its unique structure allows it to participate in various chemical transformations, influencing reaction pathways and outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphine: A simpler organophosphorus compound with a phenyl group attached to a phosphine core.
Trimethylsilylphosphine: Contains a trimethylsilyl group attached to a phosphine core.
Ethylphosphine: Features an ethyl group attached to a phosphine core.
Uniqueness
Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane is unique due to its combination of ethyl, methyl, phenyl, and trimethylsilyl groups. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of reactions and its potential in scientific research further highlight its uniqueness compared to simpler organophosphorus compounds.
Eigenschaften
CAS-Nummer |
80814-66-0 |
|---|---|
Molekularformel |
C12H22NPSi |
Molekulargewicht |
239.37 g/mol |
IUPAC-Name |
ethyl-methyl-phenyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C12H22NPSi/c1-6-14(2,13-15(3,4)5)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3 |
InChI-Schlüssel |
FHJZXSUXMJHWQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=N[Si](C)(C)C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


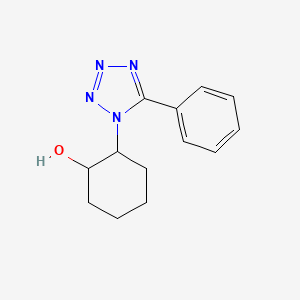
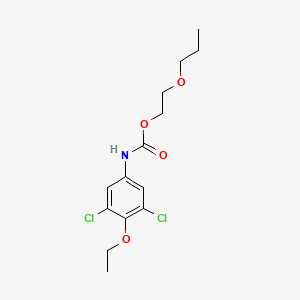
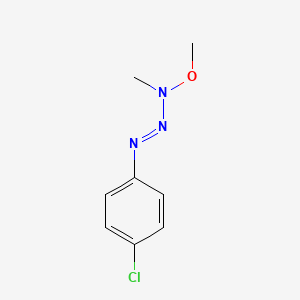


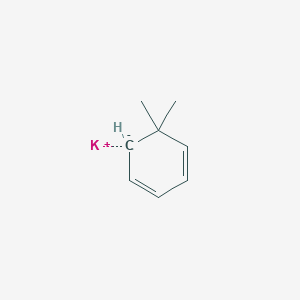
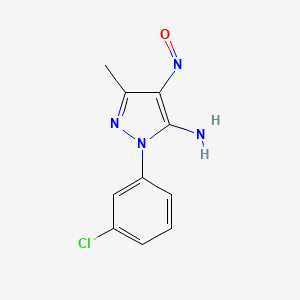

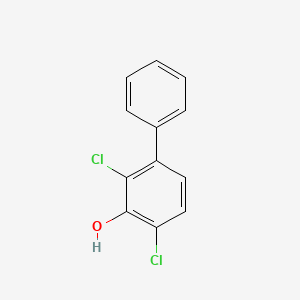

![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)



